molecular formula C6H4ClFN2O2 B1432347 4-Chloro-2-fluoro-6-nitroaniline CAS No. 1482558-25-7

4-Chloro-2-fluoro-6-nitroaniline

Cat. No.: B1432347
CAS No.: 1482558-25-7
M. Wt: 190.56 g/mol
InChI Key: HQJZMWXNKCKFBX-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-nitroaniline is an aromatic amine compound with the molecular formula C6H4ClFN2O2 It is characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring, which impart unique chemical properties to the compound

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-2-fluoro-6-nitroaniline are not well-studied. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. For instance, a related compound, 2-Chloro-4-nitroaniline, has been shown to interact with Rhodococcus sp. strain MB-P1, leading to its degradation

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been reported that a related compound, 4-chloro-2-nitroaniline, is thermally stable up to 115 °C .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. A related compound, 2-Chloro-4-nitroaniline, has been shown to be metabolized by Rhodococcus sp. strain MB-P1 via a novel aerobic degradation pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-nitroaniline typically involves the nitration of 4-chloro-2-fluoroaniline. The process can be summarized as follows:

    Nitration Reaction: 4-Chloro-2-fluoroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3), under controlled temperature conditions. The reaction introduces a nitro group (-NO2) at the 6-position of the benzene ring.

    Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction mixture is then neutralized and the product is isolated through filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens.

    Oxidation: The amino group formed after reduction can be further oxidized to form different functional groups, such as nitroso (-NO) or nitro (-NO2) groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), amines, alkoxides.

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Major Products

    Reduction: 4-Chloro-2-fluoro-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Compounds with nitroso or nitro groups.

Scientific Research Applications

4-Chloro-2-fluoro-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but lacks the fluoro substituent.

    4-Fluoro-2-nitroaniline: Similar structure but lacks the chloro substituent.

    2-Chloro-4-nitroaniline: Different substitution pattern on the benzene ring.

Uniqueness

4-Chloro-2-fluoro-6-nitroaniline is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential applications. The combination of these substituents with the nitro group makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

4-chloro-2-fluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJZMWXNKCKFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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